Mao-B-IN-7

Multi-target directed ligand Alzheimer's disease AChE inhibition

MAO-B-IN-7 (also referred to as VAV-8 or compound 7d) is a synthetic small molecule characterized as a dual-target inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). It is chemically defined by the molecular formula C25H31NO4, a molecular weight of 409.52 g/mol, and the CAS Registry Number 2851012-65-0.

Molecular Formula C25H31NO4
Molecular Weight 409.5 g/mol
Cat. No. B15613992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-7
Molecular FormulaC25H31NO4
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31NO4/c1-2-3-7-24-21-11-10-20(15-22(21)25(28)30-24)29-17-18-8-9-19(23(27)14-18)16-26-12-5-4-6-13-26/h8-11,14-15,24,27H,2-7,12-13,16-17H2,1H3
InChIKeyKAFBBPBROARMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MAO-B-IN-7 (VAV-8): A Blood-Brain Barrier Permeable Dual Inhibitor of MAO-B and AChE for Alzheimer's Disease Research


MAO-B-IN-7 (also referred to as VAV-8 or compound 7d) is a synthetic small molecule characterized as a dual-target inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) [1]. It is chemically defined by the molecular formula C25H31NO4, a molecular weight of 409.52 g/mol, and the CAS Registry Number 2851012-65-0 . The compound belongs to the 4-substituted 2-phenylquinazoline class, designed as a multi-target directed ligand (MTDL) for neurodegenerative disease research, specifically Alzheimer's disease (AD) [2]. Key attributes include its ability to penetrate the blood-brain barrier (BBB) and its capacity to alleviate oxidative stress and neuroinflammation in cellular models [1].

Why MAO-B-IN-7 Cannot Be Simply Substituted by Other MAO-B Inhibitors in Multi-Target Research Protocols


Procurement decisions for MAO-B inhibitors in Alzheimer's disease research require careful evaluation of target engagement profiles beyond simple MAO-B potency. Standard clinical MAO-B inhibitors such as selegiline, rasagiline, and safinamide are highly selective for MAO-B alone and lack significant activity against AChE . In contrast, MAO-B-IN-7 was specifically designed as a multi-target directed ligand (MTDL) that simultaneously inhibits both MAO-B (IC50 = 0.3 μM) and human AChE (IC50 = 41 nM) [1]. This dual pharmacological profile is not shared by single-target MAO-B inhibitors, making direct substitution without compromising the experimental design for multi-pathway modulation impossible. Furthermore, MAO-B-IN-7 also demonstrates additional disease-relevant activities, including the inhibition of Aβ42 aggregation and the reduction of oxidative stress and neuroinflammation, which are absent in conventional MAO-B inhibitors [2].

MAO-B-IN-7 Comparative Evidence: Quantitative Differentiation Against Reference Inhibitors and Class Analogs


Dual MAO-B/AChE Inhibition Profile: A Multi-Target Advantage Over Selective MAO-B Inhibitors

MAO-B-IN-7 is a dual inhibitor with potent activity against both human AChE (IC50 = 41 nM) and MAO-B (IC50 = 0.3 μM) [1]. In stark contrast, the clinically used MAO-B inhibitors selegiline, rasagiline, and safinamide are highly selective for MAO-B and lack meaningful AChE inhibitory activity . This dual-target engagement is a key differentiator for research focused on the cholinergic and oxidative stress pathways in Alzheimer's disease.

Multi-target directed ligand Alzheimer's disease AChE inhibition MAO-B inhibition

Blood-Brain Barrier (BBB) Permeability: Quantified in vitro PAMPA Data

MAO-B-IN-7 demonstrated clear BBB permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), with a reported permeability value (Pe) of 8.59 × 10^-6 cm/s [1]. This value surpasses the commonly accepted threshold for BBB-penetrant compounds (Pe > 4.0 × 10^-6 cm/s) and provides quantitative evidence supporting its potential for CNS target engagement [2].

Blood-brain barrier CNS drug delivery PAMPA Pharmacokinetics

Neuroprotection and Anti-Inflammatory Efficacy: Functional Superiority Over Potent MAO-B Inhibitor MAO-B-IN-18

In a hydrogen peroxide (H2O2)-induced injury model using PC-12 cells, MAO-B-IN-7 exhibited a clear concentration-dependent neuroprotective effect, restoring cell viability to 80.2% at 25 μM and 71.1% at 10 μM [1]. This functional neuroprotection is a key differentiator from MAO-B-IN-18, which, despite a more potent MAO-B IC50 of 52 nM, has only been reported to show 'promising cytoprotective effects' without quantified viability data in the same assay context [2].

Neuroprotection Oxidative stress Neuroinflammation Cell viability

Aβ42 Aggregation Inhibition: Additional Disease-Modifying Activity Absent in Clinical MAO-B Inhibitors

MAO-B-IN-7 (VAV-8) inhibits the aggregation of Aβ42 peptide, a key pathological hallmark of Alzheimer's disease. In a Thioflavin T (ThT) fluorescence assay, VAV-8 inhibited Aβ42 aggregation by 23.54% after 72 hours [1]. This anti-aggregation activity is not observed in clinical MAO-B inhibitors such as selegiline, rasagiline, or safinamide, nor in other Mao-B-IN series compounds like MAO-B-IN-18 or MAO-B-IN-24 .

Aβ42 aggregation Amyloid-beta Alzheimer's disease Disease-modifying

MAO-B-IN-7: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Alzheimer's Disease Research Requiring Simultaneous Modulation of Cholinergic and Monoaminergic Pathways

MAO-B-IN-7 is the compound of choice for in vitro and in vivo studies designed to investigate multi-target therapeutic strategies in Alzheimer's disease. Its dual inhibition of hAChE (IC50 = 41 nM) and MAO-B (IC50 = 0.3 μM) [1] allows researchers to simultaneously address cholinergic deficits and oxidative stress, a combination not achievable with selective MAO-B inhibitors like selegiline or rasagiline . The compound's documented BBB permeability (Pe = 8.59 × 10^-6 cm/s) [1] further supports its use in studies requiring CNS target engagement.

Studies Investigating Aβ42 Aggregation and Neuroinflammation in Cellular and Zebrafish Models

MAO-B-IN-7 is uniquely suited for research protocols that evaluate the interplay between Aβ42 aggregation, oxidative stress, and neuroinflammation. The compound has been shown to inhibit Aβ42 aggregation by 23.54% [2] and to reduce LPS-induced ROS production, NO release, and TNF-α secretion in BV-2 microglial cells in a dose-dependent manner [1]. Furthermore, its in vivo efficacy has been validated in a scopolamine-induced zebrafish model of cognitive impairment, where it reduced neurodegeneration and oxidative stress [3].

Comparative Pharmacology Studies Benchmarking Multi-Target vs. Single-Target MAO-B Inhibitors

MAO-B-IN-7 serves as an ideal reference compound for head-to-head studies comparing multi-target directed ligands (MTDLs) against selective MAO-B inhibitors. Its well-characterized dual inhibition profile, quantified BBB permeability, and functional neuroprotection data [1] provide a robust baseline for evaluating the added value of multi-pathway modulation in AD-relevant cellular and in vivo models.

Quote Request

Request a Quote for Mao-B-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.